molecular formula C9H12ClN B13659489 3-(Tert-butyl)-2-chloropyridine

3-(Tert-butyl)-2-chloropyridine

Cat. No.: B13659489
M. Wt: 169.65 g/mol
InChI Key: IDXRUPGYASNOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butyl)-2-chloropyridine is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a tert-butyl group at the third position and a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-2-chloropyridine typically involves the chlorination of 3-(Tert-butyl)pyridine. One common method is the reaction of 3-(Tert-butyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-2-chloropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-(Tert-butyl)-2-aminopyridine, 3-(Tert-butyl)-2-thiolpyridine, etc.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-(Tert-butyl)-2-chloropiperidine.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-2-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butyl)-2-chloropyridine is unique due to the combination of the tert-butyl group and chlorine atom on the pyridine ring

Properties

IUPAC Name

3-tert-butyl-2-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,3)7-5-4-6-11-8(7)10/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXRUPGYASNOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.